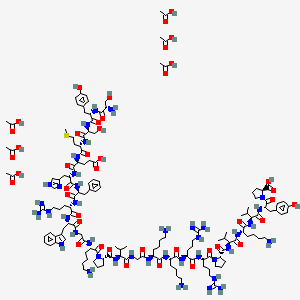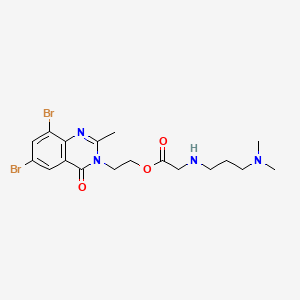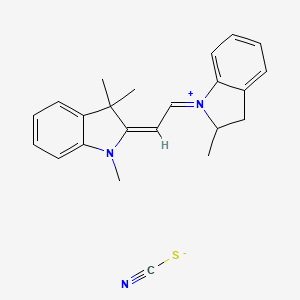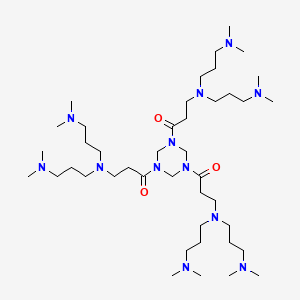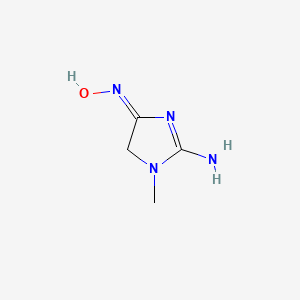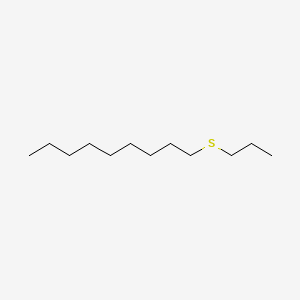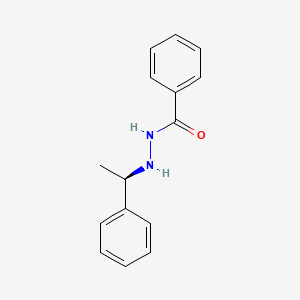
Benmoxin, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benmoxin, ®-, also known as mebamoxine, is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was first synthesized in 1967 and was rapidly used in Europe as an antidepressant. this agent is no longer marketed .
Méthodes De Préparation
The synthesis of Benmoxin, ®- involves the reaction of benzohydrazide with 1-phenylethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Analyse Des Réactions Chimiques
Benmoxin, ®- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on monoamine oxidase enzymes and neurotransmitter levels.
Medicine: Initially used as an antidepressant, it has been studied for its potential in treating other neurological disorders.
Mécanisme D'action
Benmoxin, ®- exerts its effects by irreversibly inhibiting monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, Benmoxin, ®- increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression. The molecular targets include monoamine oxidase A and B, and the pathways involved are related to neurotransmitter metabolism .
Comparaison Avec Des Composés Similaires
Benmoxin, ®- is unique among monoamine oxidase inhibitors due to its irreversible and nonselective inhibition. Similar compounds include:
Phenelzine: Another irreversible MAOI, but with a different chemical structure.
Tranylcypromine: A non-hydrazine MAOI that also irreversibly inhibits monoamine oxidase.
Isocarboxazid: Similar in its irreversible inhibition but differs in its chemical composition.
Benmoxin, ®- stands out due to its specific hydrazine structure, which contributes to its unique pharmacological profile .
Propriétés
Numéro CAS |
142068-35-7 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
N'-[(1R)-1-phenylethyl]benzohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)/t12-/m1/s1 |
Clé InChI |
BEWNZPMDJIGBED-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


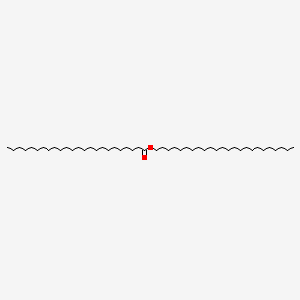
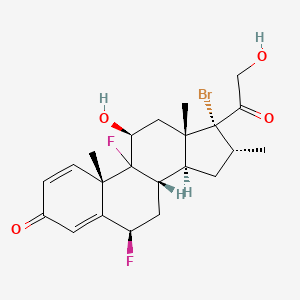
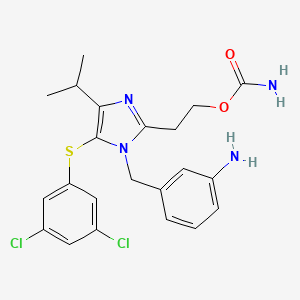
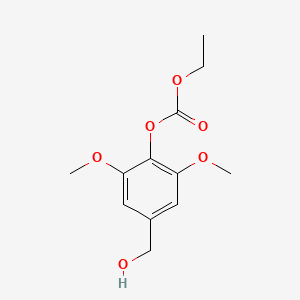
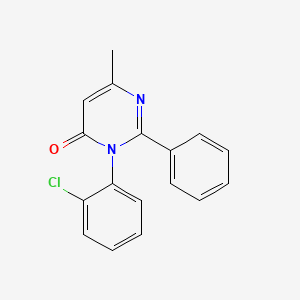
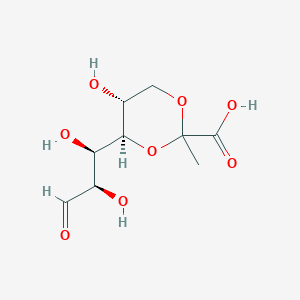
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
